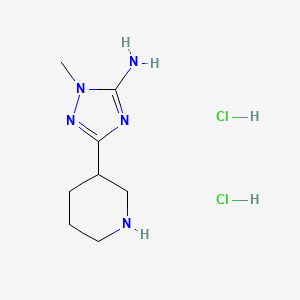

1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

CAS No.: 2230807-04-0

Cat. No.: VC4747065

Molecular Formula: C8H17Cl2N5

Molecular Weight: 254.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230807-04-0 |

|---|---|

| Molecular Formula | C8H17Cl2N5 |

| Molecular Weight | 254.16 |

| IUPAC Name | 2-methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H15N5.2ClH/c1-13-8(9)11-7(12-13)6-3-2-4-10-5-6;;/h6,10H,2-5H2,1H3,(H2,9,11,12);2*1H |

| Standard InChI Key | VFHWXVCIPKQGMU-UHFFFAOYSA-N |

| SMILES | CN1C(=NC(=N1)C2CCCNC2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₈H₁₅N₅·2HCl, with a molecular weight of 259.16 g/mol (base: 181.24 g/mol + 2 × 36.46 g/mol for HCl) . Its IUPAC name specifies the substitution pattern: a methyl group at position 1 of the triazole ring and a piperidin-3-yl group at position 3.

Table 1: Key Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1795292-03-3 | |

| Molecular Formula | C₈H₁₅N₅·2HCl | |

| SMILES | Cn1nc(nc1N)C1CCCNC1.Cl.Cl | |

| InChIKey | SQCLUGZMWMTPEY-UHFFFAOYSA-N | |

| Purity (Commercial) | ≥95% |

Structural Analysis

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Formation of the Triazole Core: Cyclocondensation of aminoguanidine with carboxylic acid derivatives under microwave-assisted conditions .

-

Piperidine Substitution: Coupling the triazole intermediate with a piperidin-3-yl group via nucleophilic substitution or metal-catalyzed cross-coupling .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Optimization Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Acetonitrile | 79% |

| Temperature | 170°C | 88% |

| Reaction Time | 25 minutes | 81% |

Scalability and Challenges

Scaling reactions from 1 mmol to 10 mmol maintains yields (~73–88%), but electron-deficient amines (e.g., aniline) require alternative pathways due to insufficient nucleophilicity . Functionalizing the piperidine nitrogen may necessitate protective groups to prevent side reactions .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt improves water solubility compared to the free base. Predicted logP values (via PubChem Lite) suggest moderate lipophilicity (logP = 1.2), enabling membrane permeability for CNS-targeted drugs . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .

Tautomeric Behavior

In solution, the triazole ring exists as an equilibrium between 1H- and 4H-tautomers. For N-aryl derivatives, electron-withdrawing substituents stabilize the 1H-form (KT = 0.8–1.2), while alkyl groups favor the 4H-form . This tautomerism impacts binding affinity in biological systems.

Pharmacological Applications

Histamine Receptor Antagonism

Piperidine-triazole hybrids demonstrate potent H₄ receptor inhibition (IC₅₀ < 100 nM), with potential applications in treating tinnitus and inflammatory disorders . The methyl group at position 1 may enhance metabolic stability compared to unmethylated analogs .

P2Y₁₄ Receptor Modulation

Structural analogs in act as P2Y₁₄ antagonists, inhibiting UDP-glucose-induced chemotaxis in neutrophils (EC₅₀ = 50–200 nM). Substitution at the piperidine 3-position optimizes receptor-ligand interactions by aligning with hydrophobic binding pockets.

Antimicrobial Activity

While direct data is lacking, 1,2,4-triazoles with piperidine moieties exhibit broad-spectrum antimicrobial activity. For example, 3-amino-5-methyl-1,2,4-triazole (CAS: 4923-01-7) serves as an intermediate in antifungal agents .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (anhydrous) |

| Protective Equipment | Gloves, goggles, lab coat |

| Disposal | Incineration per local regulations |

Future Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

-

Target Identification: Screen against kinase or GPCR panels to uncover novel therapeutic targets.

-

Salt Form Optimization: Explore alternative counterions (e.g., mesylate) to enhance crystallinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume